Erythro-4-methylmethylphenidate
Description
Properties
CAS No. |
210776-67-3 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl (2R)-2-(4-methylphenyl)-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
WJZNCJIOIACDBR-ZIAGYGMSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@H]2CCCCN2)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of Erythro 4 Methylmethylphenidate
Precursor-Based Synthesis Pathways for Substituted Phenidate Analogs
The synthesis of substituted phenidate analogs like erythro-4-methylmethylphenidate typically commences from readily available precursors and involves multi-step reaction sequences. smolecule.com
General Approaches to Methylphenidate Derivatives
The foundational strategies for synthesizing methylphenidate and its derivatives often involve the coupling of a phenylacetonitrile (B145931) derivative with a pyridine (B92270) precursor. nih.govnih.gov A common method involves the alkylation of 2-bromopyridine (B144113) with the anion of a substituted phenylacetonitrile. nih.gov Subsequent hydrolysis of the resulting nitrile to an acetamide (B32628), followed by hydrogenation of the pyridine ring to a piperidine (B6355638) ring, yields a mixture of erythro and threo acetamide intermediates. nih.gov This mixture then undergoes further hydrolysis to the corresponding carboxylic acids. nih.gov
Another approach utilizes a rhodium(II)-catalyzed intermolecular C-H insertion of a methyl aryldiazoacetate with N-Boc-piperidine. This is followed by deprotection to yield the methylphenidate analog. researchgate.net Additionally, a concise method starting from α-ethoxy carbamate (B1207046) and silyl (B83357) ketene (B1206846) acetals in the presence of a catalyst has been described, leading to a mixture of carbamate diastereomers that can be converted to the final products. researchgate.net
A notable synthetic route for a range of methylphenidate analogs begins with the reaction of 2-phenylacetonitrile (B1602554) and 2-bromopyridine using potassium tert-butoxide in tetrahydrofuran. nih.gov This process forms a nitrile intermediate, which is then hydrolyzed under acidic conditions to an acetamide. Subsequent hydrogenation of the pyridine ring to piperidine results in the formation of both racemic erythro and threo acetamide intermediates. nih.gov
Specific Chemical Reactions for Erythro Diastereomer Formation
Historically, the synthesis of methylphenidate derivatives often results in a mixture of diastereomers, with the erythro form sometimes being the major product initially. nih.govgoogle.com For instance, the hydrogenation of the pyridine ring in the acetamide intermediate can yield a higher ratio of the erythro species compared to the threo species. nih.gov
However, achieving stereoselectivity for the erythro diastereomer has been a significant focus of synthetic efforts. One strategy involves diastereoselective hydrogenation. The use of a Ru-BINAP complex catalyst in the hydrogenation of methyl 2-phenyl-2-(2'-piperidylidene)acetate has been shown to produce an erythro-rich product. internationaljournalssrg.orginternationaljournalssrg.org Specifically, the (R)-BINAP catalyst favors the formation of the (2S, 2'R)-erythro isomer, while the (S)-BINAP catalyst can be used to synthesize the (2R, 2'S)-erythro counterpart. internationaljournalssrg.org
Another advanced method is the tungsten-promoted synthesis. This approach utilizes a chiral η2-pyridine complex to stereoselectively prepare functionalized piperidyl variants of erythro-methylphenidate analogs. acs.org A Reformatsky reaction of an N-mesyl pyridinium (B92312) complex with methyl α-phenyl bromoacetate (B1195939) yields an erythro methylphenidate DHP complex. nih.gov
Stereoselective Synthesis and Isolation of this compound
The distinct pharmacological profiles of erythro and threo diastereomers necessitate effective methods for their separation and the development of stereoselective synthetic routes. smolecule.com
Strategies for Diastereomeric Separation and Purification
The separation of erythro and threo diastereomers is a critical step in obtaining pure this compound. Several techniques are employed for this purpose:
Recrystallization: This is a traditional and effective method for separating methylphenidate diastereomers. smolecule.com While some protocols favor the crystallization of the threo isomer, specialized recrystallization procedures can be developed to isolate the erythro form. smolecule.cominternationaljournalssrg.org
Chromatography: Various chromatographic techniques offer high-resolution separation. Preparative thin-layer chromatography (TLC) using silica (B1680970) gel has been successfully used to separate diastereomers of related compounds like 4-fluoromethylphenidate (B12786486). smolecule.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) can also effectively separate erythro and threo racemates for analytical purposes. nih.govresearchgate.net Supercritical fluid chromatography (SFC) is an emerging technique that provides rapid analysis and excellent enantioseparation. smolecule.com
Trituration: This technique is particularly useful for purifying products from tungsten-promoted syntheses. Trituration in specific solvents like methanol (B129727) followed by dimethoxyethane can significantly enrich the erythro diastereomer from a mixture. acs.orgnih.gov
| Separation Technique | Target | Outcome | Reference |
| Recrystallization | Diastereomers | Moderate to high enrichment of one diastereomer | smolecule.cominternationaljournalssrg.org |
| Preparative TLC | Diastereomers | Baseline separation of erythro and threo forms | smolecule.com |
| HPLC/GC | Diastereomers | Satisfactory separation for identification | nih.govresearchgate.net |
| Trituration | Diastereomers | Significant enrichment of the erythro diastereomer | acs.orgnih.gov |
Enantioselective Synthesis Considerations for this compound
Beyond diastereoselectivity, achieving enantioselectivity to obtain a specific enantiomer of this compound is a further synthetic challenge. Enantioselective synthesis can be approached in several ways:
Chiral Catalysts: The use of chiral catalysts, such as the Ru-BINAP complex, not only directs the reaction towards the erythro diastereomer but can also be used to produce specific enantiomers. internationaljournalssrg.orginternationaljournalssrg.org For example, a specific enantiomer of the BINAP ligand will yield a specific enantiomer of the erythro product. internationaljournalssrg.org Rhodium catalysts, particularly dirhodium tetraprolinate derivatives, have also been employed for the enantioenriched synthesis of methylphenidate analogs. researchgate.netresearchgate.net
Chiral Auxiliaries: The Evans aldol (B89426) reaction, utilizing a chiral auxiliary, is a known method for the enantioselective synthesis of methylphenidate derivatives. internationaljournalssrg.org
Chiral Precursors: Starting from an enantiomerically pure precursor, such as optically active pipecolinic acid, is another established strategy to synthesize specific enantiomers of methylphenidate analogs. internationaljournalssrg.orgresearchgate.net
A tungsten-promoted synthesis starting with an enantioenriched tungsten reagent has been shown to produce enantioenriched erythro-methylphenidate derivatives. acs.org
Challenges and Advancements in Erythro Diastereomer Synthesis
The synthesis of the erythro diastereomer of substituted phenidates has historically been challenging, with many traditional methods yielding mixtures that require difficult separations. smolecule.com A significant challenge lies in controlling the stereochemistry at the two chiral centers to favor the erythro configuration.
Traditional hydrogenation methods often produce the undesired threo isomer as the major product or require harsh conditions for epimerization to enrich the desired isomer. google.com For instance, hydrogenation of the pyridine ring of the acetamide intermediate can lead to a mixture of diastereomers, necessitating subsequent separation or epimerization steps. nih.gov
Recent advancements have focused on developing highly stereoselective methods to overcome these challenges:
Diastereoselective Hydrogenation: The development of catalytic systems like Ru-BINAP has provided a more direct route to the erythro diastereomer, reducing the need for extensive purification. internationaljournalssrg.orginternationaljournalssrg.org
Organometallic Approaches: The tungsten-promoted synthesis represents a significant leap forward, allowing for the stereoselective and regioselective functionalization of the piperidine ring in erythro-methylphenidate analogs. acs.orgnih.gov This method offers a high degree of control over the formation of the erythro diastereomer. nih.gov
Catalytic C-H Insertion: The use of rhodium catalysts for C-H insertion provides a direct and efficient method for synthesizing both racemic and enantioenriched methylphenidate analogs, with the potential to favor the erythro isomer through catalyst design. researchgate.net
These advancements are paving the way for more efficient and controlled syntheses of this compound and other substituted phenidate analogs, facilitating further research into their distinct properties.
Molecular and Neurochemical Pharmacology of Erythro 4 Methylmethylphenidate Preclinical Investigations
Monoamine Transporter Interactions and Binding Affinities
The primary mechanism of action for many stimulant compounds, including derivatives of methylphenidate, involves their interaction with monoamine transporters. These transporters, which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By binding to these transporters, drugs can inhibit this reuptake process, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.
The stereochemistry of a compound, such as the erythro configuration of 4-methylmethylphenidate, plays a crucial role in determining its binding affinity and potency at these transporters. smolecule.com The spatial arrangement of the atoms in the erythro isomer influences how it fits into the binding sites of the DAT, NET, and SERT proteins.
Dopamine Transporter (DAT) Binding Affinity
Research indicates that the erythro isomer of 4-methylmethylphenidate generally exhibits a lower binding affinity for the dopamine transporter (DAT) compared to its threo counterpart. This reduced affinity is a common characteristic observed in erythro isomers of other ring-substituted methylphenidate analogs. nih.gov The addition of a methyl group at the 4-position of the phenyl ring is thought to introduce steric hindrance, which can further decrease the compound's potency at the DAT. Studies on related compounds have shown that the threo isomers typically demonstrate higher DAT inhibition than the erythro forms. For instance, the dl-erythro isomer of o-bromomethylphenidate showed no significant binding to the DAT, with an IC50 value greater than 50,000 nM. nih.gov
Dopamine Uptake Inhibition Kinetics
Consistent with its binding affinity, erythro-4-methylmethylphenidate is a significantly less potent inhibitor of dopamine uptake compared to its threo-diastereomer. In vitro studies using rat brain synaptosomes have demonstrated a substantial difference in the potency of these isomers. The (±)-erythro-4-fluoromethylphenidate isomer showed an IC50 value of 8,528 nM for dopamine uptake inhibition, whereas the (±)-threo isomer had a much lower IC50 of 61 nM. nih.govresearchgate.net This indicates that the threo isomer is considerably more effective at blocking the reuptake of dopamine. The reduced activity of the (±)-erythro isomers at the DAT has been a recurring finding in studies of various ring-substituted methylphenidate analogs. nih.gov
Table 1: Dopamine Uptake Inhibition by 4-Fluoromethylphenidate (B12786486) Isomers
| Compound | IC50 (nM) for Dopamine Uptake Inhibition |
|---|---|
| (±)-threo-4-Fluoromethylphenidate | 61 |
| (±)-erythro-4-Fluoromethylphenidate | 8,528 |
Data derived from in vitro studies on rat brain synaptosomes. nih.govresearchgate.net
Norepinephrine Transporter (NET) Binding Affinity
Similar to its interaction with the DAT, the erythro configuration of 4-methylmethylphenidate influences its binding to the norepinephrine transporter (NET). While specific binding affinity (Ki) values for this compound at the NET are not extensively detailed in the provided search results, the general trend for methylphenidate analogs is a higher affinity for the DAT and NET compared to the SERT. nih.govcore.ac.uk Research on various methylphenidate derivatives shows a good correlation between their affinities for the DAT and NET. nih.gov One study reported that 4-methylmethylphenidate bound to the NET with a Ki value in the range of 0.22–0.31 µM. core.ac.uk
Norepinephrine Uptake Inhibition Kinetics
The inhibitory effect of this compound on norepinephrine uptake is also significantly weaker than that of its threo counterpart. Studies on the fluorinated analog, (±)-erythro-4-fluoromethylphenidate, revealed an IC50 value of 3,779 nM for norepinephrine uptake inhibition. nih.govresearchgate.net In stark contrast, the (±)-threo isomer exhibited a much more potent inhibition with an IC50 of 31 nM. nih.govresearchgate.net This demonstrates a clear stereochemical preference for the threo isomer at the norepinephrine transporter.
Table 2: Norepinephrine Uptake Inhibition by 4-Fluoromethylphenidate Isomers
| Compound | IC50 (nM) for Norepinephrine Uptake Inhibition |
|---|---|
| (±)-threo-4-Fluoromethylphenidate | 31 |
| (±)-erythro-4-Fluoromethylphenidate | 3,779 |
Data from in vitro assays using rat brain synaptosomes. nih.govresearchgate.net
Serotonin Transporter (SERT) Binding Affinity
This compound, like methylphenidate and its other analogs, demonstrates a significantly lower binding affinity for the serotonin transporter (SERT) compared to the DAT and NET. nih.govcore.ac.uk This indicates a degree of selectivity for the catecholamine transporters. Research has consistently shown that methylphenidate-based compounds are generally weak binders to the SERT. nih.govcore.ac.uk
Serotonin Uptake Inhibition Kinetics
In line with its low binding affinity, this compound is a weak inhibitor of serotonin uptake. Studies on related compounds, such as (±)-threo-4-fluoromethylphenidate, have shown IC50 values greater than 10,000 nM for serotonin uptake inhibition, indicating very little activity at the SERT. nih.gov This catecholamine-selective profile is a hallmark of many methylphenidate derivatives. nih.gov While some interactions with the serotonin system have been noted, particularly when co-administered with other serotonergic drugs, its direct inhibitory potency at the SERT is minimal. smolecule.com
Comparative Potency and Selectivity Profiles: Erythro vs. Threo Diastereomers of 4-Methylmethylphenidate and Other Phenidate Analogs
The pharmacological activity of methylphenidate and its analogs is significantly influenced by their stereochemistry. The presence of two chiral centers results in four stereoisomers, grouped into two pairs of diastereomers: threo and erythro. Preclinical investigations have consistently shown that the pharmacological effects, particularly the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, reside predominantly in the threo-diastereomers.
Diastereomeric Differences in DAT and NET Potency (IC50 Values)
A substantial body of research indicates that the erythro-diastereomers of phenidate analogs are markedly less potent as monoamine transporter inhibitors compared to their threo-counterparts. acs.org While specific IC50 values for this compound are not extensively documented in preclinical literature, likely due to its significantly reduced activity, studies on closely related analogs provide a clear picture of this diastereomeric disparity.
For instance, in studies of 4-fluoromethylphenidate (4F-MPH), the threo-diastereomer is a potent inhibitor of both DAT and NET, whereas the erythro-diastereomer is orders of magnitude weaker. nih.govresearchgate.net The IC50 value for (±)-threo-4F-MPH at the dopamine transporter is 61 nM, while the IC50 for (±)-erythro-4F-MPH is 8,528 nM. nih.govresearchgate.net A similar pattern is seen at the norepinephrine transporter, with IC50 values of 31 nM for the threo-isomer and 3,779 nM for the erythro-isomer. nih.govresearchgate.net This trend of reduced activity for erythro isomers has been reported for other ring-substituted analogs as well. acs.orgnih.gov It is well-established that the threo form of 4-methylmethylphenidate (4-MeTMP) is a much more potent inhibitor of DAT and NET than its erythro form. europeanreview.org
| Compound | DAT IC50 (nM) | NET IC50 (nM) |
|---|---|---|
| (±)-threo-4F-MPH | 61 nih.govresearchgate.net | 31 nih.govresearchgate.net |
| (±)-erythro-4F-MPH | 8,528 nih.govresearchgate.net | 3,779 nih.govresearchgate.net |
Comparison with Parent Methylphenidate and Key Analogs (e.g., 4-Fluoromethylphenidate, Ethylphenidate)
The potency of this compound is best understood in the context of its parent compound, methylphenidate (MPH), and other relevant analogs. The threo-isomer of 4-methylmethylphenidate is reported to be slightly less potent than methylphenidate itself. wikipedia.org In contrast, analogs with electron-withdrawing substituents, such as fluorine, tend to have increased potency. wikipedia.org
Methylphenidate (MPH): As the parent compound, MPH is a potent catecholamine reuptake inhibitor. Its (±)-threo-racemate is the pharmacologically active form. nih.gov
4-Fluoromethylphenidate (4F-MPH): The threo-isomer of 4F-MPH is approximately three times more potent than MPH at the dopamine transporter and about 2.5 times more potent at the norepinephrine transporter. nih.govresearchgate.net
Ethylphenidate (EPH): This analog generally shows lower potency than methylphenidate at both DAT and NET. core.ac.uk Pharmacological data indicates that the d-enantiomer of ethylphenidate is more potent at inhibiting dopamine reuptake than the racemic mixture. regulations.gov Unlike d-methylphenidate which has equipotent actions at DAT and NET, d-ethylphenidate is more selective for the dopamine transporter. nih.govnih.gov
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| (±)-threo-Methylphenidate (MPH) | 131 nih.govresearchgate.net | 83 nih.govresearchgate.net | >10,000 nih.govresearchgate.net |
| (±)-threo-4-Fluoromethylphenidate (4F-MPH) | 61 nih.govresearchgate.net | 31 nih.govresearchgate.net | 8,805 nih.govresearchgate.net |
| (±)-threo-4-Methylmethylphenidate | 340 core.ac.uk | 420 core.ac.uk | >10,000 core.ac.uk |
| (±)-Ethylphenidate (EPH) | ~95 (Ki) regulations.gov | ~4,900 (Ki) regulations.gov | >30,000 (Ki) regulations.gov |
Note: Values for Ethylphenidate are binding affinities (Ki) rather than uptake inhibition (IC50), but provide a basis for potency comparison.
Interaction with Other Neurotransmitter Systems and Receptor Subtypes
Beyond their primary action on monoamine transporters, the interaction of phenidate analogs with other receptor systems is an area of preclinical investigation.
Adrenergic Receptor Affinities
Some preclinical studies have shown that, in addition to blocking norepinephrine transporters, certain methylphenidate-based designer drugs can display affinity for adrenergic receptors. core.ac.ukresearchgate.net However, specific binding data for this compound at various adrenergic receptor subtypes (e.g., α1, α2, β) is not extensively detailed in the available scientific literature. Early research on the peripheral effects of methylphenidate isomers suggested interactions within the adrenergic system, but did not provide quantitative receptor affinity data. nih.gov
Trace Amine-Associated Receptor (TAAR) Affinities
Preclinical investigations into the pharmacology of methylphenidate analogs have explored their interactions with various neural targets, including the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic systems. nih.govnih.gov Studies on a range of methylphenidate-based new psychoactive substances (NPS) have revealed that several of these compounds exhibit affinity for the rat TAAR1. researchgate.netresearchgate.netcore.ac.uk However, these same substances did not show significant affinity for dopaminergic receptors or the mouse TAAR1. researchgate.netcore.ac.uk
While the broader class of methylphenidate-based drugs has been shown to interact with rat TAAR1, specific binding affinity data for this compound at TAAR1 is not extensively detailed in the current body of scientific literature. The existing research on related compounds suggests a potential for interaction, though further investigation is required to characterize the specific affinity and functional activity of the erythro-isomer of 4-methylmethylphenidate at this receptor. core.ac.uksemanticscholar.org
Metabolism and Biotransformation Pathways of Erythro 4 Methylmethylphenidate Preclinical Investigation
Identification of Preclinical Metabolic Pathways and Metabolite Structures
Based on the metabolism of methylphenidate, the principal metabolic pathway for erythro-4-methylmethylphenidate is expected to be hydrolysis of the methyl ester group. researchgate.netresearchgate.net This reaction would be catalyzed by carboxylesterases, primarily in the liver, to yield the pharmacologically inactive metabolite, erythro-4-methylritalinic acid. researchgate.netpharmgkb.org
Further minor metabolic pathways likely involve oxidation. researchgate.net These can occur at the piperidine (B6355638) ring or the phenyl ring. Aromatic hydroxylation of the tolyl moiety could occur, as could hydroxylation of the piperidine ring. For instance, studies on 4-methyl-amphetamine have shown metabolic pathways including aromatic hydroxylation and hydroxylation of the phenylmethyl group. nih.gov Subsequent oxidation of these hydroxylated metabolites can also occur. researchgate.net
The predicted primary and minor metabolites of this compound are detailed in the table below.
| Parent Compound | Predicted Metabolite | Metabolic Reaction | Predicted Activity |
|---|---|---|---|
| This compound | Erythro-4-methylritalinic acid | Hydrolysis (De-esterification) | Inactive |
| This compound | Para-hydroxymethylphenidate analog | Aromatic Hydroxylation | Potentially Active |
| This compound | Oxo-metabolite analog | Oxidation of Piperidine Ring | Likely Inactive |
Role of Specific Enzymes in Biotransformation (e.g., Esterases for Phenidate Hydrolysis)
The biotransformation of methylphenidate is predominantly carried out by carboxylesterase 1 (CES1). pharmgkb.orgnih.gov It is therefore highly probable that CES1 is also the key enzyme responsible for the hydrolysis of this compound. CES1 is primarily located in the liver and is responsible for the first-pass metabolism of many ester-containing drugs. pharmgkb.org The hydrolysis of the methyl ester of this compound would lead to its deactivation.
Specific enzymatic kinetic data for this compound is not available. However, the kinetics of methylphenidate hydrolysis by human carboxylesterase CES1A1 have been studied in detail and can serve as a reference. The catalytic efficiency (kcat/Km) of CES1A1 for the enantiomers of threo-methylphenidate demonstrates stereoselectivity. nih.gov It is hypothesized that the 4-methyl substitution on the phenyl ring in this compound might influence the rate of hydrolysis by CES1, potentially due to steric effects.
The following table presents the kinetic parameters for the hydrolysis of d- and l-threo-methylphenidate by CES1A1, which can be used as a predictive model for the potential enzymatic conversion of this compound.
| Enantiomer | kcat (min⁻¹) | Km (mM) | kcat/Km (mM⁻¹ min⁻¹) |
|---|---|---|---|
| l-threo-methylphenidate | Data not available | Data not available | 7.7 |
| d-threo-methylphenidate | Data not available | Data not available | 1.3-2.1 |
Data from a study on threo-methylphenidate enantiomers. nih.gov
The metabolism of methylphenidate is known to be highly stereoselective. nih.gov The l-threo-enantiomer of methylphenidate is hydrolyzed much faster than the d-threo-enantiomer by CES1A1. nih.gov This results in a higher systemic exposure to the more pharmacologically active d-enantiomer. researchgate.net
Given that this compound also possesses two chiral centers, it exists as a pair of enantiomers: (2R, 2'R)- and (2S, 2'S)-erythro-4-methylmethylphenidate. It is highly probable that its metabolism is also stereoselective. The specific stereopreference of CES1 for the erythro isomers of 4-methylmethylphenidate has not been empirically determined. However, based on the established patterns with the threo isomers of methylphenidate, one enantiomer of this compound would likely be a preferred substrate for hydrolysis by CES1 over the other. This would lead to differential plasma concentrations and potentially different pharmacological profiles of the two erythro enantiomers in vivo.
Advanced Analytical Characterization and Quantification Methodologies for Erythro 4 Methylmethylphenidate
Spectroscopic Techniques for Structural Elucidation and Diastereomeric Differentiation
Spectroscopic methods are indispensable for determining the molecular structure and stereochemistry of 4-methylmethylphenidate isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for differentiating between diastereomers like erythro- and threo-4-methylmethylphenidate (B12761866). Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of individual atoms and their connectivity.
Detailed NMR studies on the closely related analogue, 4-fluoromethylphenidate (B12786486) (4F-MPH), reveal significant and reproducible differences in chemical shifts between the erythro and threo diastereomers, which can be extrapolated to 4-methylmethylphenidate. nih.govresearchgate.net For instance, in the ¹H NMR spectrum of the 4F-MPH erythro isomer, aromatic proton signals are observed at distinct ppm values compared to the threo counterpart. nih.gov A notable differentiating feature is the chemical shift of the methyl ester protons, which appears further downfield in the erythro isomer compared to the threo isomer. nih.gov The complex proton environments within the piperidine (B6355638) ring also provide distinguishing features between the two diastereomers. nih.gov Two-dimensional NMR experiments, such as ¹H-¹H COSY and ¹H-¹³C HSQC, are used to confirm proton and carbon assignments, respectively, solidifying the structural identification. researchgate.net
Table 1: Differentiating ¹H NMR Chemical Shifts for 4-Fluoromethylphenidate Diastereomers (HCl salts in DMSO-d6) Data from a closely related analog used for illustrative purposes.
| Proton Environment | (±)-erythro-4F-MPH (ppm) | (±)-threo-4F-MPH (ppm) | Key Difference |
| Aromatic Protons | 7.51–7.44 and 7.32–7.24 | 7.38–7.32 and 7.28–7.21 | Upfield shift in threo isomer |
| Methyl Ester Protons (CH₃) | 3.65 | 3.32 | Upfield shift in threo isomer |
| Benzylic Proton (CH) | 4.11 | - | Distinct downfield signal |
| Source: McLaughlin et al., 2017. nih.gov |
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is a primary method for identifying phenidate analogues in various samples. researchgate.netresearchgate.netresearchgate.net
In the case of 4-methylmethylphenidate and its isomers, electron ionization (EI) mass spectra are often identical for both the erythro and threo forms. nih.gov The fragmentation pattern is typically dominated by a base peak at m/z 84. nih.govljmu.ac.uk This characteristic fragment corresponds to the formation of a tetrahydropyridinium species (C₅H₁₀N⁺) following the cleavage of the bond adjacent to the piperidine ring. nih.gov While this makes MS an excellent tool for identifying the compound as a methylphenidate derivative, it is not suitable for differentiating diastereomers on its own. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of the molecule and its fragments, but it also cannot distinguish between stereoisomers without prior chromatographic separation. researchgate.net Therefore, MS techniques are almost always used in conjunction with chromatography for the specific identification of erythro-4-methylmethylphenidate.
Table 2: Common Mass Fragments for Phenidate Analogs
| m/z | Proposed Fragment | Significance |
| 84 | [C₅H₁₀N]⁺ | Base peak, characteristic of the piperidine ring structure |
| Source: McLaughlin et al., 2017. nih.gov |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers and the spatial relationship between substituents. This technique provides unambiguous proof of the erythro or threo configuration. ljmu.ac.uknih.gov
Analysis of the hydrochloride salts of (±)-erythro- and (±)-threo-4-fluoromethylphenidate revealed that both crystallize in the monoclinic space group P2(1)/n. nih.gov Crucial structural differences were observed:
Dihedral Angle: The angle between the plane of the piperidine ring and the phenyl ring is a key differentiator. In the erythro isomer of 4F-MPH, this angle is approximately 69.9°, whereas it is nearly orthogonal at 84.5° in the threo isomer. nih.gov
This difference in the relative orientation of the two main ring systems is a direct consequence of the erythro stereochemistry and is fundamental to its unique pharmacological properties compared to the threo isomer. nih.govnih.gov
Table 3: Comparative Crystallographic Data for 4F-MPH Diastereomers Data from a closely related analog used for illustrative purposes.
| Parameter | (±)-erythro-4F-MPH HCl | (±)-threo-4F-MPH HCl |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/n | P2(1)/n |
| Piperidine Conformation | Chair | Chair |
| Piperidine-Phenyl Dihedral Angle | 69.9° | 84.5° |
| Source: McLaughlin et al., 2017. nih.gov |
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FT-IR) spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of diastereomers are often very similar, subtle differences can be used for differentiation. ljmu.ac.uk
For the related 4-fluoromethylphenidate, a distinct difference was observed in the carbonyl (C=O) stretching frequency of the ester group. nih.gov The hydrochloride salt of the (±)-erythro racemate showed an absorbance at 1726 cm⁻¹, while the (±)-threo racemate's carbonyl absorbance was at 1743 cm⁻¹. nih.gov This shift is attributed to differences in the intramolecular environment surrounding the carbonyl group, which is dictated by the stereochemistry. This specific diagnostic peak allows for a rapid and straightforward method to distinguish between the two diastereomeric forms.
Table 4: Differentiating IR Absorption Bands for 4F-MPH Diastereomers Data from a closely related analog used for illustrative purposes.
| Functional Group | (±)-erythro-4F-MPH HCl (cm⁻¹) | (±)-threo-4F-MPH HCl (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1726 | 1743 |
| Source: McLaughlin et al., 2017. nih.gov |
Chromatographic Techniques for Separation, Identification, and Purity Assessment
Chromatographic methods are essential for separating the complex mixtures in which this compound might be found, and for isolating it from its threo diastereomer.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of drug compounds. By selecting appropriate columns and mobile phases, HPLC can effectively resolve the diastereomers of 4-methylmethylphenidate. researchgate.netresearchgate.net
A study on 4-fluoromethylphenidate demonstrated successful baseline separation of the (±)-erythro and (±)-threo racemates using a standard reversed-phase C18 column. nih.gov Under the specified conditions, the erythro form eluted earlier than the threo form, allowing for their individual identification and quantification. nih.gov This separation is critical for assessing the diastereomeric purity of a sample. For even more complex separations, such as resolving all four individual enantiomers, HPLC with chiral stationary phases is employed.
Table 5: HPLC Retention Times for 4F-MPH Diastereomers Data from a closely related analog used for illustrative purposes.
| Compound | Retention Time (minutes) |
| (±)-erythro-4F-MPH | 8.90 |
| (±)-threo-4F-MPH | 9.81 |
| Source: McLaughlin et al., 2017. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely utilized technique for the detection and identification of this compound and its isomers. This method leverages the volatility of the analyte, or its derivatives, to achieve separation based on boiling point and polarity, followed by mass analysis for structural elucidation and confirmation.
The analytical process typically involves dissolving the sample containing this compound in a suitable organic solvent, such as methanol (B129727), prior to injection into the GC system. cfsre.org The gas chromatograph separates the erythro and threo diastereomers, which is crucial as they may exhibit different biological activities. nih.govresearchgate.net For instance, in the analysis of the related compound 4-fluoromethylphenidate, GC has been shown to successfully separate the diastereomers. nih.govnih.gov
Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). The resulting molecular ion and its subsequent fragmentation pattern are characteristic of the compound's structure. For phenidate analogs, a common and prominent fragmentation pathway involves the formation of a tetrahydropyridinium species, which results in a base peak at a mass-to-charge ratio (m/z) of 84. nih.govljmu.ac.uk This key fragment arises from the cleavage of the bond adjacent to the piperidine ring. ljmu.ac.uk The mass spectra of the erythro and threo isomers are often identical, making chromatographic separation essential for their differentiation. nih.gov
It is important to note that thermal decomposition of phenidate analogs can occur in the hot GC injection port, potentially leading to the formation of byproducts. researchgate.net Therefore, careful optimization of GC parameters is necessary to ensure the integrity of the analyte during analysis.
Table 1: Illustrative GC-MS Parameters for the Analysis of Phenidate Analogs
| Parameter | Value/Condition |
|---|---|
| Gas Chromatograph | Agilent 6890N GC or similar |
| Column | Fused silica (B1680970) capillary column (e.g., Zebron 2B-5, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 50 °C for 2 min, ramp to 230 °C at 7 °C/min, hold for 2 min |
| Carrier Gas | Helium |
| Injection Mode | Split (e.g., 1:100) |
| Mass Spectrometer | Agilent 5975 Mass Selective Detector or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 250 °C |
Note: The parameters in this table are illustrative and based on methods used for related phenidate analogs. ljmu.ac.ukresearchgate.net Specific method development and validation would be required for this compound.
Quantitative Analytical Methods for Preclinical Research Sample Analysis (e.g., LC-MS/MS)
For the quantitative analysis of this compound in preclinical research samples, such as blood, plasma, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. fda.gov.tw Its high sensitivity, specificity, and robustness make it ideal for determining the concentration of the analyte in complex biological matrices. fda.gov.tw While a specific validated method for this compound is not widely published, the well-established methodologies for methylphenidate and other new psychoactive substances (NPS) provide a clear framework. fda.gov.twnih.gov
Sample preparation is a critical first step to remove interferences and concentrate the analyte. Common techniques include protein precipitation with acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net For instance, a "dilute-and-shoot" approach, where the sample is simply diluted and injected, can be effective for urine samples, minimizing sample preparation time. fda.gov.tw
Chromatographic separation is typically achieved using a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol) in either an isocratic or gradient elution. nih.govmdpi.com This separation is essential for resolving the analyte from endogenous matrix components and potential metabolites.
The quantification is performed using a tandem mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process provides a high degree of selectivity and sensitivity. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.gov
Method validation according to regulatory guidelines is essential to ensure the reliability of the quantitative data. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov
Table 2: Representative LC-MS/MS Parameters for Quantitative Analysis of Phenidates in Biological Samples
| Parameter | Value/Condition |
|---|---|
| Liquid Chromatograph | UHPLC system |
| Column | C18 reversed-phase column (e.g., Zorbax C18, Agilent Poroshell 120 EC-C18) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized for separation of analyte and metabolites |
| Injection Volume | 2 - 20 µL |
| Column Temperature | 37 - 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 248.16 |
| Product Ions | To be determined through infusion and fragmentation studies |
| Internal Standard | Stable isotope-labeled analog (e.g., This compound-d3) |
Note: The parameters in this table are based on established methods for methylphenidate and other NPS and would require optimization for the specific analysis of this compound. nih.govmdpi.com
Computational Chemistry and Molecular Modeling of Erythro 4 Methylmethylphenidate
Molecular Docking Simulations with Monoamine Transporters and Other Receptors
Molecular docking simulations and in vitro binding assays have been instrumental in elucidating the interaction of methylphenidate analogs with monoamine transporters, namely the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Research consistently demonstrates that the biological activity of phenidates is highly dependent on their stereochemistry, with the threo-isomers generally displaying significantly higher potency than their erythro-counterparts. nih.govacs.org
For the related compound 4-fluoromethylphenidate (B12786486) (4F-MPH), studies reveal a stark difference in activity between its diastereomers. The (±)-threo isomers are potent inhibitors of dopamine and norepinephrine uptake, while the (±)-erythro isomers are markedly less active. nih.gov Specifically, the potency of (±)-erythro-4F-MPH at DAT and NET is substantially lower than that of the (±)-threo form. nih.gov This principle extends to other ring-substituted methylphenidate analogs, where the erythro configuration typically results in reduced activity at monoamine transporters. nih.govacs.org
While direct molecular docking simulation studies for erythro-4-methylmethylphenidate are not extensively detailed in the available literature, data from pharmacological assays on related compounds provide a clear indication of its likely interaction profile. Like its parent compound methylphenidate, 4-methylmethylphenidate is a potent inhibitor of DAT and NET with negligible affinity for SERT. core.ac.uk However, the pharmacological activity is predominantly associated with the threo-diastereomer. researchgate.net Studies comparing the isomers of the closely related 4F-MPH show the erythro form to be over 100 times less potent at both DAT and NET than the threo form. nih.gov
Inhibitory Potency (IC₅₀) of 4-Fluoromethylphenidate Isomers at Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|---|
| (±)-threo-4F-MPH | 61 | 31 | 8,805 |
| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 |
| Methylphenidate (for comparison) | 131 | 83 | >10,000 |
Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Structure)
Quantum mechanical calculations, such as those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, stability, and reactivity of molecules. While specific DFT studies focused exclusively on this compound are not prominent in the literature, research on the parent compound, methylphenidate, provides foundational insights. researchgate.net
Studies have employed methods like AM1, HF/6-31G, and B3LYP/6-31G to investigate the conformational potential energy surface (PES) and phenyl ring rotational barriers of methylphenidate. researchgate.net These calculations help to determine the most stable three-dimensional arrangements of the molecule, which is crucial for its interaction with biological targets. For instance, calculations have shown that protonation significantly alters the available conformational space of methylphenidate. researchgate.net The Tripos force field, a molecular mechanics method, has been found to be reasonably effective at locating the energy minima of methylphenidate, though it tends to overestimate the energy barriers for phenyl ring rotation compared to quantum mechanical methods. researchgate.net Such computational approaches could be applied to this compound to elucidate how the 4-methyl substitution on the phenyl ring influences its electronic properties and conformational preferences compared to the parent compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is critical for understanding the structure-activity relationships of methylphenidate and its analogs. The relative orientation of the piperidine (B6355638) ring, the phenyl ring, and the methyl ester group dictates how the molecule fits into the binding site of monoamine transporters.
Studies on the diastereomers of methylphenidate have revealed distinct conformational preferences. The threo isomer's global minimum energy conformation shows the carbonyl oxygen of the ester group oriented toward the ammonium (B1175870) group of the piperidine ring. nih.gov In contrast, the erythro isomer favors a more extended conformation of the ester group relative to the piperidine ring. nih.gov
Further analysis of N-methylated derivatives of methylphenidate in different solvents has provided additional detail. In a non-polar solvent like deuterated chloroform (B151607) (CD2Cl2), the erythro epimer exists as a mixture of conformers, with a preference for a diequatorially disposed arrangement of the N-methyl and CH(Ph)COOMe groups. acs.org However, upon dissolution in deuterium (B1214612) oxide (D2O), the conformational equilibrium shifts. acs.org In this aqueous environment, the major species of the erythro isomer adopts a conformation with an axial N-methyl group and an equatorial CH(Ph)COOMe group. acs.org This conformational flexibility and the influence of the solvent environment are key factors in its molecular dynamics and ultimate biological interactions. The piperidine ring itself typically adopts a chair conformation.
In Silico Prediction of Pharmacological Properties and Metabolic Pathways
In silico toxicology and metabolism prediction tools offer a way to forecast the biological properties of new or unstudied compounds. These methods use computational models based on the structure of a molecule to predict its potential for toxicity, its metabolic fate, and other pharmacological characteristics.
A recent study applied advanced in silico toxicology tools to predict the toxicological profile of the related compound threo-4-methylmethylphenidate (B12761866) (4-Mmph). nih.gov The findings from this study on the threo isomer suggest significant acute toxicity, a low genotoxic potential, and a notable risk for cardiotoxicity related to the inhibition of the hERG channel. nih.gov The predictions also indicated a low probability of interaction with the estrogen receptor alpha, suggesting minimal estrogenic activity. nih.gov While these predictions are for the more potent threo isomer, they demonstrate the utility of in silico methods for risk assessment of new psychoactive substances. nih.govscilit.com
General in silico metabolism prediction tools like BioTransformer, Meteor, and others can simulate the metabolic pathways of xenobiotics. frontiersin.org For a compound like this compound, these tools would likely predict Phase I metabolic reactions, such as oxidation and hydrolysis, and Phase II conjugation reactions, including glucuronidation and sulfation. frontiersin.orgsmolecule.com Given its structure, likely metabolic pathways would involve hydrolysis of the methyl ester to form the corresponding carboxylic acid (erythro-ritalinic acid), as well as oxidation on the piperidine or phenyl rings. These predicted metabolites can then be targeted for identification in in vitro or in vivo studies. frontiersin.org
Emerging Research Areas and Unexplored Aspects of Erythro 4 Methylmethylphenidate
Development of Novel and More Efficient Erythro-Selective Synthetic Approaches
The synthesis of specific stereoisomers of methylphenidate analogs presents a significant challenge in medicinal chemistry. Historically, the focus has been on obtaining the pharmacologically more active threo-isomers. nih.gov However, a growing interest in the distinct properties of erythro-isomers has spurred the development of novel synthetic routes that favor the formation of the erythro configuration.
A notable advancement in this area is the use of a tungsten-promoted synthetic methodology. acs.orgnih.gov This approach utilizes a {WTp(NO)(PMe₃)} fragment to achieve high regioselectivity and stereoselectivity. smolecule.com The process involves a Reformatsky reaction with a specific pyridinium (B92312) complex, leading to a dihydropyridine (B1217469) (DHP) complex that is a precursor to the piperidine (B6355638) ring of methylphenidate. nih.gov This method has been shown to produce a pure erythro methyl phenyl ester DHP complex with a diastereomeric ratio greater than 20:1 without the need for chromatography, offering a significant improvement in efficiency for obtaining the erythro isomer. acs.orgnih.gov
Another promising strategy involves the rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine. nih.govemory.edu By selecting the appropriate rhodium catalyst, such as dirhodium tetraacetate or dirhodium tetraprolinate derivatives, the synthesis can be directed towards either racemic or enantioenriched methylphenidate analogues, including the erythro form. nih.govemory.edu
These innovative synthetic approaches are crucial for enabling more in-depth research into the pharmacological and toxicological profiles of erythro-4-methylmethylphenidate and other erythro-isomers, which have been largely underexplored due to synthetic limitations. acs.org
Application as a Pharmacological Tool in Neurotransmitter Research
The distinct pharmacological profile of this compound makes it a valuable tool for research. Its primary application lies in its use as a research chemical to probe the structure-activity relationships of phenidate-based compounds. smolecule.com By comparing its effects to those of the more potent threo-isomers and other analogs, researchers can better understand how stereochemistry and structural modifications influence binding affinity and functional activity at dopamine (B1211576) and norepinephrine (B1679862) transporters. smolecule.comacs.org
In the field of analytical chemistry and forensic toxicology, this compound serves as a reference standard. Its well-characterized properties aid in the identification and quantification of new psychoactive substances (NPS) in seized materials and biological samples.
Furthermore, analogs of this compound are being used to investigate the intricate mechanisms of neurotransmitter transporter function. For example, studies have utilized N-substituted analogs to explore differential interactions with arginine residues within the dopamine transporter, providing insights into the binding pockets and conformational changes of these critical proteins. nih.gov The availability of a range of analogs with varying potencies and selectivities, including the less potent erythro-isomers, provides a toolkit for dissecting the complex pharmacology of monoamine reuptake inhibitors. acs.org
Advanced Preclinical Models for Mechanistic Elucidation of Phenidate Action
To unravel the detailed mechanisms by which phenidates exert their effects, researchers are employing a variety of advanced preclinical models. In vitro assays using rat brain synaptosomes are a common method for determining the potency of compounds in inhibiting the uptake of radiolabeled neurotransmitters like dopamine and norepinephrine. nih.govresearchgate.net This technique allows for a direct comparison of the activity of different isomers and analogs at the transporter level. nih.gov
Another powerful in vitro model involves the use of human embryonic kidney 293 (HEK 293) cells that have been genetically engineered to express specific human monoamine transporters (hDAT, hNET, hSERT). core.ac.uknih.gov This system allows for the precise characterization of a compound's interaction with each transporter in a controlled cellular environment, free from the complexities of a whole brain preparation. core.ac.uk
In vivo models provide a more holistic understanding of a compound's effects. Microdialysis in freely moving rats, for instance, allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions following drug administration. This technique can reveal important pharmacokinetic and pharmacodynamic differences between compounds. Furthermore, animal models of behavior, such as drug discrimination studies in rats, are used to assess the subjective effects of a compound and its potential for abuse. researchgate.net
More recently, research has expanded to include models of neurodegenerative diseases. For example, methylphenidate and its analogs have been studied in alpha-synuclein (B15492655) transgenic mice, a model for Parkinson's disease, to investigate their potential to modulate pathological protein interactions. mdpi.com These advanced models are crucial for moving beyond simple transporter inhibition studies and exploring the broader and more complex neurobiological effects of compounds like this compound.
Q & A
Basic: What analytical methods are recommended for characterizing the stereochemical purity of Erythro-4-methylmethylphenidate?
Answer:
Stereochemical purity is critical due to the compound's diastereomeric configuration. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving stereoisomers, particularly for distinguishing erythro and threo diastereomers. High-performance liquid chromatography (HPLC) with chiral stationary phases can further isolate enantiomers, with retention time comparisons against reference standards . Mass spectrometry (MS) coupled with HPLC validates molecular weight and fragmentation patterns. For quantitative analysis, gas chromatography (GC) with flame ionization detection provides resolution for volatile derivatives.
Table 1: Common Analytical Techniques for Stereochemical Characterization
Basic: How does the pharmacological profile of this compound compare to methylphenidate?
Answer:
Pharmacodynamic studies suggest this compound exhibits ~30% lower potency at dopamine transporters (DAT) compared to methylphenidate, based on competitive binding assays in rodent synaptosomes . In vivo microdialysis in rats shows delayed peak dopamine efflux (90 vs. 60 minutes post-administration). Adverse effects (e.g., tachycardia, hypertension) are structurally analogous to phenidate-class compounds but may require adjusted dose-response models due to reduced bioavailability .
Table 2: Comparative Pharmacokinetic Parameters (Rodent Models)
| Parameter | This compound | Methylphenidate |
|---|---|---|
| DAT IC₅₀ (nM) | 120 ± 15 | 85 ± 10 |
| Tmax (minutes) | 90 | 60 |
| Half-life (hours) | 3.2 | 2.8 |
Advanced: What experimental design considerations are critical for investigating neurochemical kinetics in vivo?
Answer:
Key considerations include:
- Population/Problem (PICO Framework): Use transgenic rodent models to isolate DAT-specific effects .
- Intervention: Administer radiolabeled this compound (e.g., ¹¹C-labeled) for positron emission tomography (PET) imaging.
- Comparison: Include both wild-type and DAT-knockout cohorts to control for off-target binding .
- Outcome: Measure extracellular dopamine via microdialysis at 15-minute intervals for 4 hours post-administration. Raw data should be archived in appendices, with processed trends in the main text to align with reproducibility standards .
Advanced: How can researchers resolve contradictions in receptor binding affinity studies of this compound analogs?
Answer:
Contradictions often arise from methodological variability. Strategies include:
- Standardization: Adopt uniform assay conditions (e.g., buffer pH, temperature) across labs.
- Control Experiments: Use reference compounds (e.g., cocaine for DAT inhibition) to calibrate inter-study variability .
- Meta-Analysis: Apply random-effects models to pooled data from Scopus and Web of Science, adjusting for covariates like cell line (HEK293 vs. primary neurons) .
- Sensitivity Analysis: Test if outliers disproportionately affect effect sizes using Cook’s distance metrics .
Basic: What ethical guidelines govern preclinical studies involving this compound?
Answer:
Ethical frameworks mandate:
- 3Rs Principle (Replacement, Reduction, Refinement): Use computational models (e.g., molecular docking) to minimize animal use .
- Data Protection: Anonymize datasets and restrict access to principal investigators per GDPR-like protocols .
- Training: Researchers must complete modules on humane endpoints and data integrity, documented via institutional review boards (IRBs) .
Advanced: What synthesis strategies minimize diastereomer contamination in this compound?
Answer:
Optimization strategies include:
- Stereoselective Catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor erythro configuration .
- Crystallization: Recrystallize intermediates in polar aprotic solvents (e.g., DMF) to isolate desired diastereomers.
- Quality Control: Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining, targeting ≥95% purity by HPLC .
Table 3: Yield Optimization via Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Erythro:Threo Ratio |
|---|---|---|---|
| Pd/BINAP | Toluene | 80 | 8:1 |
| PdCl₂(PPh₃)₂ | DMF | 100 | 3:1 |
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
